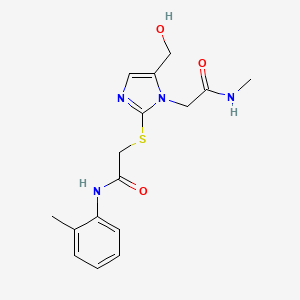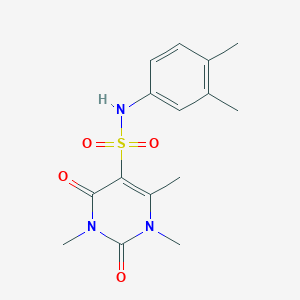
N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-step reactions that can include the formation of sulfonamides through reactions involving sulfonate groups. For instance, the synthesis of sulfonamide derivatives from 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides demonstrates complex reactions that can yield compounds with significant antibacterial activity (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000)[(https://consensus.app/papers/synthesis-activity-gadad/c7045b5e277d5db3aa69d4c9b19fec9b/?utm_source=chatgpt)]. Similarly, the synthesis of sulfonamide-derived ligands and their metal complexes provides insights into the nature of bonding and the structure of such compounds (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)].
Molecular Structure Analysis
The molecular structure of sulfonamide and pyrimidine derivatives is crucial for understanding their chemical behavior. Studies often focus on the crystal structures to elucidate hydrogen bonding patterns and molecular geometries. For example, the investigation into the crystal structures of pyrimethaminium benzenesulfonate monohydrate reveals detailed interactions between pyrimidine rings and sulfonate groups, highlighting the importance of hydrogen bonding in determining the structure (Balasubramani, Muthiah, & Lynch, 2007)[(https://consensus.app/papers/r228-motifs-aminopyrimidine-sulfonatecarboxylate-balasubramani/9984382307f151f5b9c3db993078aea8/?utm_source=chatgpt)].
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, influencing their properties and potential applications. The reactivity of these compounds with other chemical species, including transition metals, can lead to the formation of complexes with distinct properties (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)]. Additionally, the synthesis of 5-guanylhydrazone derivatives from thiocyanato-2-sulfonamides showcases the chemical versatility of sulfonamide compounds (Gadad et al., 2000)[(https://consensus.app/papers/synthesis-activity-gadad/c7045b5e277d5db3aa69d4c9b19fec9b/?utm_source=chatgpt)].
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The detailed study of crystal structures, as seen in sulfonamide complexes, provides insights into the physical properties that are crucial for understanding the material's behavior under different conditions (Balasubramani et al., 2007)[(https://consensus.app/papers/r228-motifs-aminopyrimidine-sulfonatecarboxylate-balasubramani/9984382307f151f5b9c3db993078aea8/?utm_source=chatgpt)].
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in various fields. The interaction of sulfonamide derivatives with metal ions to form complexes highlights their chemical versatility and potential for creating materials with specific properties (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)].
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide derivatives have demonstrated significant antibacterial activity. This includes effectiveness against both Escherichia coli and Staphylococcus aureus, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin. These derivatives also show moderate activity against other bacteria like Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad et al., 2000).
Application in Fingerprint Analysis
Certain derivatives of this compound have been explored for their potential in latent fingerprint analysis. These compounds exhibit properties like good stickiness and finger rhythm without dense dust, making them suitable for detecting fingerprints on various flat surfaces (Khan et al., 2019).
Molecular Complex Studies
Studies on molecular complexes involving N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide have provided insights into molecular interactions and hydrogen bonding patterns. These studies are crucial for understanding the drug interactions at a molecular level (Bettinetti et al., 1997).
VEGFR-2 Inhibition in Cancer Research
Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, closely related to N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, have been developed as potential vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These compounds show promise in the treatment of various cancers (Ghorab et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-9-6-7-12(8-10(9)2)16-23(21,22)13-11(3)17(4)15(20)18(5)14(13)19/h6-8,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUCLVHNFVCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)

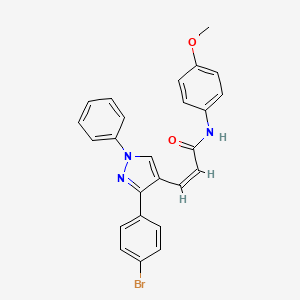

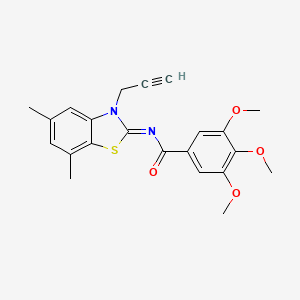
![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)
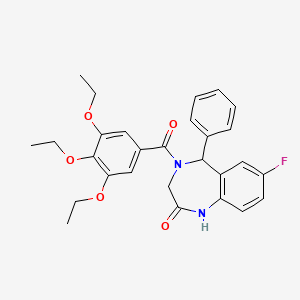
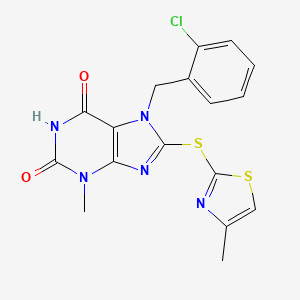
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
